6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride
Overview
Description
6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride is a bicyclic compound that features a nitrogen atom within its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride typically involves the enantioselective construction of the bicyclic scaffold. One common approach is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains all the required stereochemical information . This process often involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often employ continuous flow chemistry techniques and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another within the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce amines or alcohols .
Scientific Research Applications
6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s bicyclic structure allows it to fit into certain binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the position of the nitrogen atom.
8-Oxa-3-azabicyclo[3.2.1]octane: This compound contains an oxygen atom in addition to the nitrogen atom within the bicyclic structure.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This compound features a different ring size and substitution pattern compared to 6-Azabicyclo[3.2.1]octane-1-carboxylic acid hydrochloride.
Uniqueness
This compound is unique due to its specific bicyclic structure and the presence of a carboxylic acid group. This combination of features makes it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
6-azabicyclo[3.2.1]octane-1-carboxylic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2.ClH/c10-7(11)8-3-1-2-6(4-8)9-5-8;/h6,9H,1-5H2,(H,10,11);1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLCGNZZVTQUIBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(CN2)C(=O)O.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1394041-70-3 | |
Record name | 6-Azabicyclo[3.2.1]octane-1-carboxylic acid, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1394041-70-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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